molecular formula C22H28O4 B1246641 11-O-Methylswartziarboreol C

11-O-Methylswartziarboreol C

Cat. No. B1246641
M. Wt: 356.5 g/mol
InChI Key: WKJIVSUNCMEFJU-NYHFZMIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-O-Methylswartziarboreol C is a natural product found in Swartzia langsdorffii with data available.

Scientific Research Applications

Radiopharmaceutical Applications

  • Carbon-11 Labeling in PET Imaging : The positron-emitting radionuclide carbon-11, which includes compounds like 11-O-Methylswartziarboreol C, is utilized for radiolabeling a wide range of molecules for PET imaging. This technology aids in the in vivo visualization of various biological processes, making it a crucial tool in clinical research (Rotstein et al., 2016).

  • Cancer Imaging : Carbon-11 radiotracers, such as those derived from compounds like this compound, are extensively used in the early diagnosis of cancer and in monitoring therapeutic responses. They are vital in understanding the pharmacokinetics of anticancer drugs through PET imaging (Tu & Mach, 2010).

Radiotracer Synthesis and Automation

  • Robotic Synthesis for Clinical Studies : Advanced robotic systems are being developed for the compounding of radiotracers like Sodium Acetate C 11, which is similar in structure to this compound. This automation is crucial for producing these compounds with minimal personnel exposure, demonstrating the advancements in clinical study methodologies (Moerlein et al., 2002).

  • New Methodologies in Radiopharmaceuticals : Recent developments in carbon-11 labeling radiochemistry, relevant to compounds like this compound, are expanding the potential for producing novel radiopharmaceuticals. These advancements are particularly important for clinical PET imaging (Dahl, Halldin, & Schou, 2017).

Molecular and Clinical Research

  • Advancements in Molecular Imaging : The state of the art in carbon-11 labeled radiotracer synthesis, applicable to compounds like this compound, has substantially impacted molecular imaging and clinical research. These advancements aid in the diagnosis and evaluation of various diseases, enhancing the understanding of their pathophysiology (Allard et al., 2008).

  • Novel Imaging Ligands : Research into novel O-[(11)C]methylated derivatives, related to the structure of this compound, is generating new imaging ligands for PET. These ligands target specific molecular receptors, contributing to the understanding of various biological mechanisms (Hadizad et al., 2009).

properties

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(6aS,10aS)-11,12-dimethoxy-7,7,10a-trimethyl-5,6,6a,8,9,10-hexahydronaphtho[1,2-h]isochromen-4-one

InChI

InChI=1S/C22H28O4/c1-21(2)10-6-11-22(3)15(21)8-7-13-16-14(9-12-26-20(16)23)18(24-4)19(25-5)17(13)22/h9,12,15H,6-8,10-11H2,1-5H3/t15-,22-/m0/s1

InChI Key

WKJIVSUNCMEFJU-NYHFZMIOSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC3=C2C(=C(C4=C3C(=O)OC=C4)OC)OC)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3=C2C(=C(C4=C3C(=O)OC=C4)OC)OC)C)C

synonyms

11-O-methylswartziarboreol C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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